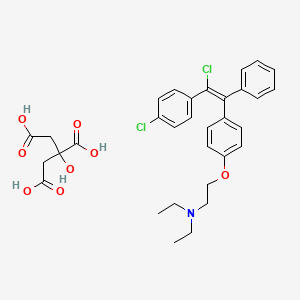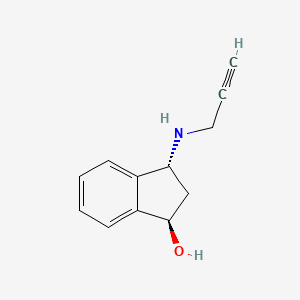
Zoxamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zoxamide-d5 is a deuterated form of Zoxamide, a benzamide fungicide. It is primarily used as a reference material in analytical chemistry due to its stable isotopic labeling. Zoxamide itself is known for its effectiveness against oomycete pathogens and ascomycete fungi, making it valuable in agricultural applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zoxamide-d5 involves the incorporation of deuterium atoms into the Zoxamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The typical synthetic route involves the reaction of 3,5-dichloro-4-methylbenzoyl chloride with 3-chloro-1-ethyl-1-methyl-2-oxopropylamine in the presence of a deuterated solvent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Zoxamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzamides and related compounds.
Wissenschaftliche Forschungsanwendungen
Zoxamide-d5 is widely used in scientific research for various applications:
Analytical Chemistry: As a reference material in chromatography and mass spectrometry for the quantification of Zoxamide residues in environmental and biological samples.
Environmental Studies: Used to study the fate and degradation of Zoxamide in different environmental matrices.
Agricultural Research: Employed in studies to understand the efficacy and resistance mechanisms of Zoxamide against various plant pathogens.
Pharmaceutical Research: Investigated for its potential use in developing new fungicidal agents and understanding their mechanisms of action.
Wirkmechanismus
Zoxamide-d5, like Zoxamide, exerts its effects by binding to β-tubulin, a protein involved in the formation of microtubules. This binding inhibits tubulin polymerization, leading to the disruption of microtubule formation and mitotic arrest in fungal cells. This mechanism is particularly effective against oomycete pathogens, which rely on microtubules for cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide Fungicides: Other benzamide fungicides include ethaboxam and fluopicolide.
Thiazole Carboxamides: Compounds like ethaboxam and oxathiapiprolin share similar modes of action.
Uniqueness of Zoxamide-d5
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in research settings where accurate quantification and traceability are essential .
Eigenschaften
CAS-Nummer |
1794760-54-5 |
|---|---|
Molekularformel |
C₁₄H₁₁D₅Cl₃NO₂ |
Molekulargewicht |
341.67 |
Synonyme |
3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![3,4-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-1,6-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-D-myo-inositol](/img/structure/B1146699.png)
